Stereochemical Configuration: Trans (Target) vs. Cis (Comparator) for Molecular Architecture
The target compound, trans-4-amino-4-methylcyclohexanol hydrochloride (CAS 1447955-52-3), possesses a trans configuration that confers a distinct three-dimensional geometry, differing fundamentally from its cis isomer (CAS 923598-04-3) . This stereochemical difference is a class-level determinant of biological activity in related aminocyclohexanol systems, where cis and trans isomers have been shown to exhibit disparate functional profiles . While direct quantitative comparative data for this specific compound is not available in the open literature, the established principle that stereochemistry governs molecular recognition and synthetic utility in this compound class necessitates the selection of the correct isomer for intended applications.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | trans configuration; amino and methyl groups on opposite faces |
| Comparator Or Baseline | cis-4-Amino-4-methylcyclohexanol hydrochloride (CAS 923598-04-3): amino and methyl groups on same face |
| Quantified Difference | Qualitative structural difference; no quantitative data available |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES |
Why This Matters
Stereochemical identity determines downstream molecular interactions and synthetic outcomes, making isomer selection a critical procurement parameter.
